

# An In-depth Technical Guide to the Biochemical Properties of MEDI-563 (Benralizumab)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | N 563    |           |
| Cat. No.:            | B1663612 | Get Quote |

Introduction: MEDI-563, known as Benralizumab, is a humanized, afucosylated monoclonal antibody of the IgG1 kappa subclass that serves as a potent, interleukin-5 receptor alpha (IL-5Rα)-directed cytolytic agent.[1][2] It is designed to induce direct, rapid, and nearly complete depletion of eosinophils, key inflammatory cells implicated in the pathogenesis of severe eosinophilic asthma.[1] This document provides a comprehensive overview of the biochemical properties, mechanism of action, and relevant experimental data for MEDI-563.

## **Biochemical Characteristics and Properties**

MEDI-563 is an engineered antibody with enhanced effector function. The afucosylation of the Fc domain significantly increases its binding affinity for the FcyRIIIa receptor on natural killer (NK) cells, leading to enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[3]

| Property            | Value                                                    | Reference |
|---------------------|----------------------------------------------------------|-----------|
| Target              | Interleukin-5 receptor alpha<br>chain (IL-5Rα)           | [4]       |
| Synonyms            | Benralizumab, BIW-8405,<br>KHK4563                       | [1]       |
| Class               | Humanized monoclonal antibody, IgG1 kappa                | [2]       |
| Mechanism of Action | Antibody-dependent cell-<br>mediated cytotoxicity (ADCC) | [1]       |



#### **Mechanism of Action**

Benralizumab exerts its therapeutic effect by targeting and depleting eosinophils and their progenitors which express the IL-5 receptor alpha chain.[4] Unlike therapies that target circulating IL-5, MEDI-563 directly binds to the IL-5Rα on the surface of eosinophils.[3] This binding facilitates the engagement of FcyRIIIa receptors on NK cells, initiating a potent ADCC response that leads to the apoptosis of the target eosinophils.[1][3] This mechanism results in a rapid and profound reduction of eosinophil counts in peripheral blood and bone marrow.[1]

Binds to IL-5Ra Fc region binds to on Eosinophil

Natural Killer (NK) Cell

FoyRIIIa

Induces ADCC

Apoptosis

MEDI-563 (Benralizumab) Mechanism of Action

Click to download full resolution via product page

Caption: MEDI-563 binds to IL-5R $\alpha$  on eosinophils and FcyRIIIa on NK cells, inducing apoptosis.

## **Quantitative Data**

The binding affinity and functional activity of MEDI-563 have been characterized in several studies. The key quantitative parameters are summarized below.



| Parameter                                         | Value  | Cell Line/System                                                   | Reference |
|---------------------------------------------------|--------|--------------------------------------------------------------------|-----------|
| Binding Affinity (KD) to human IL-5Rα             | 11 pM  | Recombinant human<br>IL-5Rα extracellular<br>domain                | [1]       |
| Binding Affinity (KD) to cynomolgus monkey IL-5Rα | 42 pM  | Recombinant<br>cynomolgus monkey<br>IL-5Rα extracellular<br>domain | [1]       |
| IC50 (IL-5-induced proliferation inhibition)      | 0.3 nM | CTLL-2 cells<br>transfected with<br>human IL-5Rαβ                  | [1]       |
| EC50 (ADCC of human eosinophils)                  | 0.9 pM | Human eosinophils                                                  | [1]       |
| EC50 (ADCC of human basophils)                    | 0.5 pM | Human basophils                                                    | [1]       |

## **Pharmacokinetics and Pharmacodynamics**

In a phase I study involving subjects with mild atopic asthma, single escalating intravenous doses of MEDI-563 were administered.[4]

| Dose Range  | Effect on Peripheral Blood<br>Eosinophils                    | Duration of Eosinopenia |
|-------------|--------------------------------------------------------------|-------------------------|
| ≥0.03 mg/kg | Near complete depletion (to $0.00 - 0.01 \times 10^3/\mu$ L) | At least 8 to 12 weeks  |

Pharmacokinetic activity was found to be dose-proportional at doses ranging from 0.03 to 3 mg/kg.[4]

## **Experimental Protocols**

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay



This assay is crucial for quantifying the primary mechanism of action of MEDI-563.

Objective: To determine the EC50 of MEDI-563 in mediating the cytotoxicity of natural killer (NK) cells against IL-5R $\alpha$  expressing target cells (e.g., eosinophils).

#### Methodology:

- Target Cell Preparation: Isolate peripheral blood eosinophils from healthy donors.
- Effector Cell Preparation: Isolate NK cells from the peripheral blood of healthy donors.
- Assay Setup:
  - Plate target eosinophils at a determined density.
  - Add serial dilutions of MEDI-563 or an isotype control antibody.
  - Add effector NK cells at a specific effector-to-target (E:T) ratio.
- Incubation: Incubate the cell mixture for a specified period (e.g., 4 hours) at 37°C in a CO2 incubator.
- Cytotoxicity Measurement: Measure the release of a cytosolic enzyme (e.g., lactate dehydrogenase, LDH) from lysed target cells into the supernatant. Alternatively, use a fluorescence-based method to quantify target cell death.
- Data Analysis: Plot the percentage of specific lysis against the antibody concentration and fit the data to a four-parameter logistic model to determine the EC50 value.



# **ADCC Assay Experimental Workflow** Start



Click to download full resolution via product page

Caption: Workflow for a typical Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.



## **Safety and Toxicology**

Nonclinical toxicology studies were conducted in cynomolgus monkeys. In studies of up to 39 weeks, the No-Observed-Adverse-Effect-Levels (NOAELs) were identified at 10 mg/kg for intravenous administration and 30 mg/kg for subcutaneous administration.[2] The primary finding at a higher dose (25 mg/kg IV) was a post-dose reaction in one animal.[2]

#### Conclusion

MEDI-563 (Benralizumab) is a well-characterized monoclonal antibody with a distinct mechanism of action that leverages enhanced ADCC to achieve rapid and sustained depletion of eosinophils. Its high binding affinity for IL-5Rα and potent cytolytic activity make it an effective targeted therapy for severe eosinophilic asthma. The provided quantitative data and experimental protocols offer a foundational understanding for researchers and drug development professionals working with this and similar biologic therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety profile, pharmacokinetics, and biologic activity of MEDI-563, an anti-IL-5 receptor alpha antibody, in a phase I study of subjects with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biochemical Properties of MEDI-563 (Benralizumab)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663612#n-563-biochemical-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com